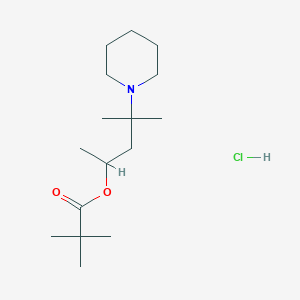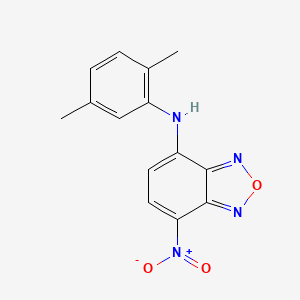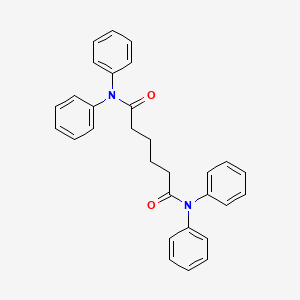![molecular formula C22H19N3O B5082006 N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate](/img/structure/B5082006.png)
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the enzyme, protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and differentiation.
Mecanismo De Acción
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 is a potent inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. This compound 1 binds to the ATP-binding site of CK2, preventing its activity and resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound 1 has been shown to have a variety of biochemical and physiological effects. In cancer, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In inflammation, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, this compound 1 has been shown to have potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 is its high affinity for CK2, making it a potent inhibitor of this enzyme. Additionally, this compound 1 has been shown to have good selectivity for CK2 over other kinases. However, one limitation of this compound 1 is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1. One potential direction is the development of more potent and selective inhibitors of CK2. Additionally, the potential therapeutic applications of this compound 1 in other diseases such as cardiovascular disease and diabetes could be explored. Finally, the use of this compound 1 in combination with other therapies could also be investigated to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 involves several steps, starting with the reaction of 2-naphthylacetic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with N-(1H-imidazol-1-yl)methyl-4-methylbenzenesulfonamide to form the corresponding amide. The final step involves the reaction of the amide with trifluoroacetic anhydride to form the trifluoroacetate salt of this compound 1. The overall yield of the synthesis is approximately 25%.
Aplicaciones Científicas De Investigación
N-[2-(1H-imidazol-1-yl)benzyl]-2-(2-naphthyl)acetamide trifluoroacetate 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound 1 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. Inflammation is also a target for this compound 1, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound 1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(14-17-9-10-18-5-1-2-6-19(18)13-17)24-15-20-7-3-4-8-21(20)25-12-11-23-16-25/h1-13,16H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCREIHBXPHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC3=CC=CC=C3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5081929.png)
![N-[1-(4-bromophenyl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B5081936.png)


![4-{3-[5-(4-bromophenyl)-2-furyl]acryloyl}morpholine](/img/structure/B5081950.png)


![2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5081968.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5081976.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-[4-(methoxymethyl)-1-piperidinyl]pyridine](/img/structure/B5081982.png)
![8-methoxy-4-methyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]quinoline](/img/structure/B5081987.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5081995.png)
![benzyl 4-{[(2,5-dichlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5082008.png)
